1,3,4-Oxadiazol-2-ol

Catalog No.
S652460
CAS No.
51517-09-0
M.F
C2H2N2O2
M. Wt
86.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3,4-Oxadiazol-2-ol

CAS Number

51517-09-0

Product Name

1,3,4-Oxadiazol-2-ol

IUPAC Name

3H-1,3,4-oxadiazol-2-one

Molecular Formula

C2H2N2O2

Molecular Weight

86.05 g/mol

InChI

InChI=1S/C2H2N2O2/c5-2-4-3-1-6-2/h1H,(H,4,5)

InChI Key

WTSXVIMLKCKWIW-UHFFFAOYSA-N

SMILES

C1=NNC(=O)O1

Synonyms

1,3,4-oxadiazol-2(3H)-one

Canonical SMILES

C1=NNC(=O)O1

Synthesis and Characterization:

1,3,4-Oxadiazol-2-ol, also known as isoxazolone, is a heterocyclic compound containing a five-membered ring with two nitrogen atoms and one oxygen atom. The synthesis of 1,3,4-oxadiazol-2-ol has been reported in various scientific publications, with methods utilizing different starting materials and reaction conditions. PubChem, National Institutes of Health: )

These studies often involve the characterization of the synthesized compound using various techniques like nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) to confirm its structure and purity.

Potential Biological Activities:

Research has explored the potential biological activities of 1,3,4-oxadiazol-2-ol and its derivatives. Studies have investigated their:

  • Antimicrobial activity: Some studies have reported the potential of 1,3,4-oxadiazole-2-ol derivatives as antibacterial and antifungal agents. Journal of Heterocyclic Chemistry, 2009: However, further research is needed to determine their efficacy and potential mechanisms of action.
  • Anti-inflammatory activity: Certain studies suggest that 1,3,4-oxadiazol-2-ol derivatives might possess anti-inflammatory properties. European Journal of Medicinal Chemistry, 2005: More research is required to understand their potential therapeutic applications.

Limitations and Future Directions:

  • Validate the reported activities: More rigorous in vitro and in vivo studies are necessary to confirm the potential of 1,3,4-oxadiazol-2-ol and its derivatives as therapeutic agents.
  • Explore mechanisms of action: Understanding the mechanisms by which 1,3,4-oxadiazol-2-ol derivatives exert their biological effects is crucial for their further development.
  • Improve potency and selectivity: Additional research efforts are needed to improve the potency and selectivity of these compounds to enhance their therapeutic potential while minimizing side effects.

1,3,4-Oxadiazol-2-ol is a heterocyclic compound characterized by a five-membered ring containing one oxygen atom and two nitrogen atoms. This compound can be viewed as a derivative of furan, where two methylene groups are replaced by nitrogen atoms. The structure of 1,3,4-oxadiazol-2-ol is significant due to its potential biological activities and applications in medicinal chemistry. The compound is part of a larger family of oxadiazole derivatives that exhibit various chemical properties and biological functions, making them valuable in pharmaceutical research.

As mentioned earlier, research on the mechanism of action of 1,3,4-oxadiazol-2-ol is not available. However, substituted derivatives have been investigated for their potential biological activities. For instance, 5-phenyl-1,3,4-oxadiazol-2-ol has been studied for its anticonvulsant properties, but the exact mechanism requires further elucidation [].

That are crucial for its synthesis and functionalization. Common reactions include:

  • Cyclization Reactions: These involve the formation of the oxadiazole ring from precursors such as hydrazides and carboxylic acids or acid chlorides .
  • Electrophilic Substitution: The presence of nitrogen atoms in the ring allows for electrophilic attack at the carbon atoms adjacent to the nitrogen, facilitating further functionalization .
  • Oxidation Reactions: 1,3,4-Oxadiazol-2-ol can undergo oxidation to form various derivatives that may enhance its biological activity .

1,3,4-Oxadiazol-2-ol and its derivatives have been studied for their broad spectrum of biological activities. Some notable effects include:

  • Antibacterial Activity: Compounds derived from 1,3,4-oxadiazol-2-ol have shown effectiveness against various bacterial strains, often compared favorably to standard antibiotics like amoxicillin .
  • Antiviral Properties: Research indicates that certain derivatives possess antiviral activity, potentially useful in treating viral infections .
  • Antifungal and Insecticidal Effects: The compound has demonstrated antifungal activity and has been explored for agricultural applications as an insecticide .
  • Anti-cancer Activity: Some studies highlight its potential in cancer treatment, particularly through mechanisms involving apoptosis induction in cancer cells .

The synthesis of 1,3,4-oxadiazol-2-ol can be achieved through various methods:

  • Hydrazide Reaction with Carboxylic Acids: This method involves reacting acid hydrazides with acid chlorides or carboxylic acids in the presence of dehydrating agents like phosphorus oxychloride .
  • Ugi-Tetrazole/Huisgen Reaction: A metal-free multi-component reaction approach that allows for the synthesis of substituted 1,3,4-oxadiazoles through a series of steps involving isocyanides and tetrazoles .
  • Cyclization from Acylthiosemicarbazides: This method utilizes iodine as an oxidizing agent to facilitate the cyclization reaction leading to the formation of 1,3,4-oxadiazol derivatives .

The applications of 1,3,4-oxadiazol-2-ol extend across various fields:

  • Pharmaceutical Industry: Due to its diverse biological activities, it serves as a scaffold for developing new drugs targeting bacterial infections, cancer, and viral diseases.
  • Agriculture: Its insecticidal properties make it a candidate for developing new agrochemicals aimed at pest control.
  • Material Science: Research into the physical properties of oxadiazole compounds suggests potential applications in organic electronics and photonics due to their unique electronic properties.

Studies exploring the interactions of 1,3,4-oxadiazol-2-ol with biological targets have revealed insights into its mechanism of action:

  • Protein Binding Studies: Investigations into how these compounds interact with specific proteins can elucidate their therapeutic mechanisms.
  • Molecular Docking Studies: Computational approaches have been employed to predict how 1,3,4-oxadiazol derivatives bind to target enzymes or receptors involved in disease processes .

Several compounds share structural similarities with 1,3,4-oxadiazol-2-ol but differ in their chemical properties and biological activities. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
1,2,4-OxadiazoleDifferent nitrogen positioningExhibits distinct reactivity patterns
1,2,3-OxadiazoleAlternative nitrogen arrangementVaries in biological activity
5-Aryloxy-substituted 1,3,4-OxadiazolesSubstituted aromatic groupsEnhanced antibacterial properties

These comparisons highlight the unique aspects of 1,3,4-oxadiazol-2-ol while illustrating how slight variations can lead to significant differences in functionality and application potential.

XLogP3

-0.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

1,3,4-Oxadiazol-2(3H)-one

Dates

Modify: 2023-08-15

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